molecular formula C19H13N3O B2452951 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 299437-25-5

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2452951
CAS No.: 299437-25-5
M. Wt: 299.333
InChI Key: JHLZUOQCSYLILM-UHFFFAOYSA-N
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Description

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that features a chromene core fused with a benzene ring, a pyridine ring, and an amino group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 2-hydroxybenzaldehyde, malononitrile, and pyridine-4-carbaldehyde in the presence of a catalyst such as urea under mild conditions . This reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent aromatization to yield the desired product.

Industrial Production Methods

The use of environmentally benign catalysts and solvents, such as water, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene or pyridine rings.

    Substitution: The amino group and the nitrile group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4-(4-oxo-4H-chromen-3-yl)-5-(2,2,2-trifluoroacetyl)-6-(trifluoromethyl)-4H-pyran-3-carbonitrile

Uniqueness

2-amino-4-(pyridin-4-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its fused chromene and benzene rings, which confer specific electronic and steric properties. This structural feature enhances its binding affinity to certain biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

2-amino-4-pyridin-4-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O/c20-11-16-17(13-7-9-22-10-8-13)15-6-5-12-3-1-2-4-14(12)18(15)23-19(16)21/h1-10,17H,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLZUOQCSYLILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=NC=C4)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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